5-Bromo-3-chloro-2-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 5-Bromo-3-chloro-2-hydroxybenzoic acid involves several steps, including bromination, nitration, esterification, and hydrolysis. For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid demonstrates a practical approach involving nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield (Zhang et al., 2020). Such methodologies highlight the synthetic versatility and challenges in accessing halogenated hydroxybenzoic acids.
Molecular Structure Analysis
The molecular structure of halogenated hydroxybenzoic acids, similar to 5-Bromo-3-chloro-2-hydroxybenzoic acid, can be characterized by various spectroscopic techniques. For example, studies on 4-bromo-3,5-dihydroxybenzoic acid and its derivatives demonstrate the role of hydrogen bonding in forming supramolecular assemblies, providing insights into the molecular recognition and structural analysis of these compounds (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
The reactivity of 5-Bromo-3-chloro-2-hydroxybenzoic acid is influenced by its functional groups, enabling various chemical transformations. For instance, compounds like 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles, derived from similar halogenated compounds, showcase the potential of these moieties in synthesizing heterocyclic derivatives with notable antitubercular and antimicrobial activities (Popat et al., 2004).
Physical Properties Analysis
The physical properties of 5-Bromo-3-chloro-2-hydroxybenzoic acid, such as melting point and solubility, are crucial for its handling and application in various fields. While specific data on this compound might not be readily available, analogous compounds provide a reference point. For instance, the synthesis and characterization of related halogenated benzoic acids offer insights into their melting points, solubility, and other physical properties that could be extrapolated to 5-Bromo-3-chloro-2-hydroxybenzoic acid.
Chemical Properties Analysis
The chemical properties of 5-Bromo-3-chloro-2-hydroxybenzoic acid, including acidity, reactivity towards nucleophiles, and potential for forming esters and amides, are of significant interest. Studies on similar compounds, such as the synthesis and biological activity of isoxazole derivatives, reveal the impact of halogen substitution on the acid's reactivity and its potential applications in synthesizing biologically active molecules (Popat et al., 2004).
Scientific Research Applications
-
Anti-inflammatory Effects in Neurological Diseases
- Field : Neurology
- Application : The compound is used to reduce the inflammatory responses of activated microglia, which are implicated in various neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
- Method : The compound inhibits lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression, as well as their regulatory gene-inducible NO syntheses (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated primary microglia .
- Results : The compound significantly attenuated LPS-induced production from microglia of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) .
-
Synthesis of SGLT2 Inhibitors for Diabetes Therapy
- Field : Pharmaceutical Chemistry
- Application : The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The preparation was run successfully on approximately 70kg/batch with the total yield of 24% .
- Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
Evaluation of the Homogeneity of Organic Powder
-
Synthesis of Honokiol, a Biphenyl-type Neolignan
-
Anti-inflammatory Effects in Lipopolysaccharide-Activated Primary Microglial Cells
- Field : Neurology
- Application : A newly synthesized compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), was used to examine whether it could reduce the inflammatory responses of activated microglia .
- Method : LX007 inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression, as well as their regulatory gene-inducible NO syntheses (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated primary microglia . It also significantly attenuated LPS-induced production from microglia of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) .
- Results : LX007 exhibits anti-inflammatory effects in LPS-stimulated microglial cells by inhibiting pro-inflammatory mediators corresponding to the downregulating of MAPKs and NF-κB activation .
-
Moth-proofing, Insecticide, Intermediate for Pharmaceuticals, Dyes, Pesticides
-
Anti-inflammatory Effects in Lipopolysaccharide-Activated Primary Microglial Cells
- Field : Neurology
- Application : A newly synthesized compound, 4-((5-Bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), was used to examine whether it could reduce the inflammatory responses of activated microglia .
- Method : LX007 inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression, as well as their regulatory gene-inducible NO syntheses (iNOS) and cyclooxygenase-2 (COX-2) in LPS-treated primary microglia . It also significantly attenuated LPS-induced production from microglia of interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF-α) .
- Results : LX007 exhibits anti-inflammatory effects in LPS-stimulated microglial cells by inhibiting pro-inflammatory mediators corresponding to the downregulating of MAPKs and NF-κB activation .
-
Moth-proofing, Insecticide, Intermediate for Pharmaceuticals, Dyes, Pesticides
properties
IUPAC Name |
5-bromo-3-chloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZZYFMHNMFPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279507 | |
Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-hydroxybenzoic acid | |
CAS RN |
2200-85-3 | |
Record name | NSC12940 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-chloro-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.